1-Acetyl-5-(4-pyridinyl)indoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-5,7-8,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYUEACFNTYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Indoline and Pyridine Heterocycle Research
The foundation of 1-Acetyl-5-(4-pyridinyl)indoline lies in the rich and diverse chemistry of its two core components: indoline (B122111) and pyridine (B92270). Both are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings.
Indoline , a bicyclic structure, is a reduced form of indole (B1671886). The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. nih.govmdpi.com Its versatility allows for a wide range of chemical modifications, making it a valuable starting point for the design of new therapeutic agents. nih.gov The indoline core itself is a key feature in various pharmacologically active compounds. mdpi.com
Pyridine is a six-membered aromatic ring containing one nitrogen atom. nih.govnih.gov This nitrogen atom imparts unique properties to the ring, including basicity and the ability to form hydrogen bonds, which are crucial for interactions with biological receptors. nih.gov The pyridine nucleus is a fundamental component of many FDA-approved drugs and is extensively explored in medicinal chemistry for its ability to enhance the pharmacokinetic properties of drug candidates. nih.govnih.gov Pyridine derivatives have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. chemijournal.comchemijournal.commdpi.com
The combination of these two heterocycles into a single molecule, as seen in this compound, creates a novel scaffold with the potential for unique biological activities, drawing from the established significance of both parent structures.
Significance of the Indoline Pyridinyl Scaffold in Medicinal Chemistry Research
The fusion of indoline (B122111) and pyridine (B92270) rings into a single molecular entity, the indoline-pyridinyl scaffold, represents a strategic approach in medicinal chemistry. This strategy aims to combine the favorable attributes of both heterocycles to create compounds with enhanced biological activity and specificity.
The indole-pyridine motif has been investigated for its potential in various therapeutic areas. For instance, compounds incorporating both indole (B1671886) and pyridine have been synthesized and evaluated for their antimicrobial and anticancer properties. mdpi.comnih.gov The rationale behind this combination lies in the potential for synergistic effects, where the combined scaffold interacts more effectively with biological targets than either component alone.
The acetyl group at the 1-position of the indoline ring in 1-Acetyl-5-(4-pyridinyl)indoline further modifies the molecule's properties. Acetylation is a common chemical modification in drug design, often used to alter a compound's solubility, stability, and ability to cross cell membranes. The synthesis of N-acetylated heterocyclic compounds, such as 1-acetyl pyrazoline derivatives, has been explored for various biological applications. ijcmas.comresearchgate.netresearchgate.net
Overview of Academic Research Directions for the Chemical Compound
Synthetic Approaches for the Core Indoline (B122111) Structure
The formation of the indoline scaffold is a critical initial phase in the synthesis of this compound. Various methods have been developed for the synthesis of substituted indolines, which serve as the foundational structure.
Synthesis of Substituted Indolines and Related Scaffolds
The synthesis of substituted indolines can be achieved through several modern organic chemistry techniques. One notable method is a photocatalyzed remote alkyl radical generation and cyclization process, which offers a metal-free and environmentally friendly procedure. acs.orgnih.gov This approach is advantageous due to its tolerance of a wide array of functional groups, including aryl halides, which may not be compatible with other methods. acs.orgnih.gov
Another strategy involves the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. nih.gov This method is particularly useful for constructing indolines with multiple substituents on the six-membered ring and is highly modular, making it suitable for creating libraries of substituted indole derivatives. nih.gov The required enyne cycloaddition substrates are readily assembled through transition-metal-mediated coupling reactions. nih.gov
Additionally, solid-phase synthesis techniques have been employed to create substituted indoline scaffolds. capes.gov.br In one such method, o-allyl and o-prenyl anilines are cycloaded onto a polymer-bound selenenyl bromide resin to produce solid-supported indoline structures. capes.gov.br These can then be functionalized and cleaved using various methods to yield a range of substituted indolines. capes.gov.br
Indoline Ring Formation Strategies
The formation of the indoline ring itself can be accomplished through various cyclization strategies. A common approach involves the reduction of the corresponding indole. For instance, the heterocyclic ring of indole can be reduced using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid to yield indoline. bhu.ac.in Hydrogenation of indole to indoline is a primary pathway, and this can be achieved under hydrothermal conditions with or without a catalyst. osti.gov
Intramolecular cyclization reactions are also prevalent. Palladium-catalyzed intramolecular C-H arylation offers a viable route for constructing fused-ring systems, including indolines. nih.govbeilstein-journals.org This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org Furthermore, a transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines provides a direct route to indolines through the cleavage of unactivated C-H and N-H bonds. organic-chemistry.org
Strategies for Introducing the 4-Pyridinyl Moiety
The introduction of the 4-pyridinyl group at the 5-position of the indoline ring is a key step that can be achieved through several strategic coupling reactions or by incorporating the pyridine ring into a precursor that is subsequently cyclized.
Coupling Reactions with Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between the indoline scaffold and a pyridine derivative. The Suzuki-Miyaura cross-coupling reaction, for example, is widely used, though challenges exist with the efficiency and stability of pyridine-2-boronates. sigmaaldrich.com To address this, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling process. sigmaaldrich.com
Another approach is the palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles. rsc.org This method provides a regioselective way to synthesize unsymmetrical biheteroaryl molecules. rsc.org Pyridine N-oxides are often used because they exhibit enhanced reactivity at the 2- and 4-positions compared to pyridine itself. researchgate.net
| Coupling Reaction | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura Coupling | Palladium catalyst | Widely used for C-C bond formation. sigmaaldrich.com |
| Desulfinylative Coupling | Palladium catalyst, Pyridine-2-sulfinates | Overcomes limitations of pyridine boronates. sigmaaldrich.com |
| Oxidative C-H/C-H Coupling | Palladium catalyst, Pyridine N-oxides | Regioselective synthesis of biheteroaryls. rsc.org |
Precursor Functionalization and Subsequent Cyclization
An alternative strategy involves synthesizing a precursor molecule that already contains the 4-pyridinyl moiety, which is then cyclized to form the indoline ring. This can involve the synthesis of 4-substituted pyridines which are then elaborated into a suitable aniline (B41778) derivative for subsequent cyclization. A metal-free method for synthesizing C-4 substituted pyridines utilizes pyridine-boryl radicals in a radical addition/coupling mechanism with α,β-unsaturated ketones. acs.org
Another approach involves the quaternization of a pyridine substituted at the 4-position with a leaving group, followed by nucleophilic displacement and dequaternization to yield the desired 4-substituted pyridine. google.comgoogle.com These functionalized pyridines can then be used as building blocks in one of the indoline synthesis methods described earlier.
Acetylation Techniques at the Indoline Nitrogen (N1)
The final step in the synthesis of this compound is the acetylation of the nitrogen atom of the indoline ring.
Electrophilic substitution in indoles and indolines typically occurs at the C3 position. wikipedia.orgresearchgate.net However, N-acylation can be achieved under specific conditions. One method involves the use of N-acylbenzotriazoles, which act as mild and regioselective C-acylating agents for indoles in the presence of a Lewis acid like TiCl4, but can also be used for N-acylation under different conditions. acs.org
A direct and chemoselective N-acylation of indoles can be performed using oxidative NHC-catalysis at ambient conditions with aromatic and conjugated aldehydes. rsc.org This method shows a high degree of chemoselectivity for N-acetylation over C3-acylation. rsc.org Furthermore, a dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), provides an efficient route to N-acylated indoles. nih.gov
A straightforward laboratory method for the acetylation of indole involves refluxing it with acetic anhydride (B1165640) and acetic acid, which can lead to 1,3-diacetylindole. researchgate.net However, by carefully controlling the reaction conditions, selective N-acetylation can be favored. For instance, N-acetylation of various amines, including heterocyclic amines, can be achieved in a continuous-flow system using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst. nih.gov
| Acetylation Method | Reagents | Key Features |
| Oxidative NHC-Catalysis | Aldehyde, NHC catalyst | Chemoselective N-acylation at ambient conditions. rsc.org |
| Dehydrogenative Coupling | Primary alcohol, TPAP | Efficient synthesis of N-acylated indoles. nih.gov |
| Continuous-Flow Acetylation | Acetonitrile, Alumina catalyst | Utilizes a mild acetylating agent. nih.gov |
| Classical Acetylation | Acetic anhydride, Acetic acid | Can yield both N- and C-acylated products. researchgate.net |
Methods for Selective N-Acetylation
The introduction of an acetyl group at the nitrogen atom of the indoline ring is a key transformation in the synthesis of this compound. Selective N-acetylation of the indoline precursor, 5-(4-pyridinyl)indoline, is crucial to avoid competing C-acetylation or reactions at the pyridine nitrogen.
A common and effective method for N-acetylation involves the use of acetic anhydride . This reaction can be performed under various conditions, often tailored to the specific substrate. For the N-acetylation of functionalized indolines, the reaction can be carried out in the presence of a base catalyst such as pyridine or triethylamine, or even without a catalyst under solvent-free conditions. orientjchem.orgsci-hub.se For instance, a general procedure involves stirring the indoline substrate with acetic anhydride at room temperature. sci-hub.se The use of a catalyst like manganese(II) chloride has also been reported to facilitate the acetylation of amines and heterocyclic compounds efficiently and chemoselectively under mild, solvent-free conditions. sci-hub.se
Another approach involves the use of acetyl chloride , although it is generally more reactive and may require more stringent control of reaction conditions to maintain selectivity. nih.gov To circumvent the use of highly reactive acylating agents, milder and more stable alternatives like thioesters have been developed for the chemoselective N-acylation of indoles. nih.gov This method utilizes a base, such as cesium carbonate, to promote the reaction between the indole and the thioester at elevated temperatures. nih.gov While this has been demonstrated for indoles, the principle could be applicable to indolines as well.
The choice of solvent can also influence the outcome of the acetylation reaction. While many procedures utilize organic solvents, eco-friendly methods using water as a medium have been developed for the N-acylation of amines using anhydrides, often facilitated by the addition of sodium bicarbonate. researchgate.net
| Acetylating Agent | Catalyst/Conditions | Key Features |
| Acetic Anhydride | Pyridine, Triethylamine, or catalyst-free | Common, efficient, and can be performed under mild conditions. |
| Acetic Anhydride | Manganese(II) Chloride | Environmentally friendly, solvent-free, and chemoselective. sci-hub.se |
| Acetyl Chloride | Base catalyst | More reactive, requires careful control. nih.gov |
| Thioesters | Cesium Carbonate | Milder alternative, good for chemoselectivity. nih.gov |
| Acetic Anhydride | Sodium Bicarbonate/Water | Eco-friendly aqueous method. researchgate.net |
| This table provides a summary of common methods for selective N-acetylation. |
Incorporation of the Acetyl Group in Pyrazoline Derivatives
While the primary focus is on this compound, it is relevant to discuss the incorporation of the acetyl group in related heterocyclic systems like pyrazolines, as these synthetic strategies can sometimes be adapted. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The N-acetyl group can be introduced into a pyrazoline ring system, which can be synthesized from chalcones.
The synthesis of N-acetyl pyrazolines typically involves a two-step process. First, a chalcone (B49325) (an α,β-unsaturated ketone) is synthesized through a Claisen-Schmidt condensation between an appropriate aldehyde and an acetophenone (B1666503) derivative. nih.gov In the context of a pyridinyl-substituted structure, this could involve the reaction of a pyridinyl aldehyde with an appropriate ketone.
The second step is the cyclization of the chalcone with hydrazine (B178648) hydrate, often in the presence of a cyclizing agent like glacial acetic acid, which also serves as the acetyl source to form the N-acetyl pyrazoline derivative. nih.gov Alternatively, the pyrazoline can be formed first, and then subsequently acetylated using acetic anhydride. nih.gov
Various methods for pyrazoline synthesis have been explored, including conventional heating, microwave irradiation, and the use of ionic liquids, each with its own advantages in terms of reaction time and yield. nih.gov The synthesis of pyrazolines from alkynyl ketones has also been reported, providing another route to this heterocyclic core. organic-chemistry.orgresearchgate.net
| Starting Materials | Reaction Type | Product |
| Chalcone + Hydrazine Hydrate | Cyclocondensation in acetic acid | N-acetyl pyrazoline |
| Pyrazoline + Acetic Anhydride | Acetylation | N-acetyl pyrazoline |
| Alkynyl ketone + Hydrazine | Cyclization | Pyrazoline (can be subsequently acetylated) |
| This table outlines strategies for synthesizing N-acetyl pyrazoline derivatives. |
Derivatization Strategies for Structural Modification of Analogues
The structural framework of this compound offers multiple sites for modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized into changes on the pyridinyl ring, the indoline core, and the N-acetyl group.
The 4-pyridinyl moiety can be functionalized to explore structure-activity relationships. The pyridine ring is generally susceptible to nucleophilic substitution, especially when activated by an electron-withdrawing group or through the formation of a pyridinium (B92312) salt.
Direct C-H functionalization of pyridines is a powerful tool for introducing substituents. Various transition-metal-catalyzed methods have been developed for this purpose. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if the pyridine ring is first halogenated.
Another strategy involves the synthesis of polysubstituted pyridines from acyclic precursors, which can then be coupled to the indoline core. mdpi.com Hantzsch-type reactions, for example, allow for the construction of the pyridine ring from β-enamine carbonyl compounds and a C1 source.
The indoline core presents several positions (C2, C3, C4, C6, and C7) for substitution. The inherent reactivity of the indoline nucleus often directs functionalization to specific positions. The benzene (B151609) ring of the indoline (C4-C7) is generally less reactive than the pyrroline (B1223166) part (C2, C3).
Site-selective C-H functionalization of the indoline core is a significant area of research. chim.itrsc.orgacs.orgnih.gov Directing groups on the indoline nitrogen can be used to control the position of functionalization. acs.orgnih.gov For example, a pivaloyl group at the N1 position can direct arylation to the C4 position. acs.org An alternative strategy involves the reduction of an indole to an indoline, functionalization at the C7 position, followed by re-aromatization to the indole. nih.gov
Azidation of indolines is another method to introduce functionality, providing access to sp3-rich azidoindolines which can be further transformed. mdpi.com
| Position | Method | Reagents/Catalyst |
| C4 | Directed C-H arylation | Pd(PPh3)2Cl2, Ag2O, DBU with a C3-pivaloyl directing group nih.gov |
| C7 | C-H functionalization | Rh-catalyzed alkenylation with an N-pivaloyl directing group chim.it |
| C3 | Azidation/Cyclization | Manganese-catalyzed diazidation/cyclization of Trp-containing peptides mdpi.com |
| This table summarizes selected methods for the functionalization of the indoline core. |
The N-acetyl group itself can be modified or replaced to generate analogues. One approach is to vary the acyl group by using different acylating agents, such as propionyl chloride or benzoyl chloride, instead of acetic anhydride or acetyl chloride. This would lead to N-propionyl or N-benzoyl derivatives, respectively.
The acetyl group can also be removed under hydrolytic conditions to regenerate the free amine of the indoline, which can then be reacted with a different electrophile to introduce a wide variety of substituents. Furthermore, the acetyl group of N-acetyl-7-nitroindoline has been shown to be photo-activatable, enabling it to acetylate amines upon irradiation. jst.go.jp This unique reactivity could potentially be harnessed for further functionalization.
Advanced Synthetic Techniques for this compound Analogues
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound and its analogues.
Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful, atom-economical method for forming C-C and C-X bonds directly from two C-H bonds. chim.it This strategy avoids the need for pre-functionalized starting materials and can be used for the site-selective functionalization of indoles and indolines. chim.it
Photoredox catalysis is another advanced technique that utilizes visible light to initiate chemical transformations. This method can be employed for various C-H functionalization reactions under mild conditions.
Flow chemistry offers advantages in terms of safety, scalability, and reaction control. The synthesis of N-acetylated amines has been successfully demonstrated in a continuous-flow setup, using acetonitrile as a safe and inexpensive acetylating agent.
These advanced techniques, coupled with traditional synthetic methods, provide a robust toolbox for the synthesis and diversification of this compound and its analogues, paving the way for the exploration of their chemical space.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indole and indoline derivatives. nih.govmdpi.com The application of microwave irradiation can be particularly advantageous in both the key bond-forming step to create the 5-(4-pyridinyl)indoline precursor and the subsequent N-acetylation.
One plausible and efficient route to the 5-(4-pyridinyl)indoline precursor is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgorganic-chemistry.org This reaction would typically involve the coupling of a 5-haloindoline derivative, such as 5-bromoindoline, with pyridine-4-boronic acid. Microwave irradiation has been shown to significantly reduce reaction times for Suzuki couplings, often from hours to minutes, while also minimizing side product formation. beilstein-journals.orgresearchgate.net The use of a suitable palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, in combination with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., aqueous ethanol, dioxane/water), is crucial for the success of the coupling. rsc.orgscispace.com
Following the successful synthesis of 5-(4-pyridinyl)indoline, the final N-acetylation step can also be efficiently carried out under microwave irradiation. The reaction of the indoline with acetic anhydride, a common acetylating agent, can be accelerated by microwave heating. nih.gov This method often leads to cleaner reactions and easier purification compared to conventional heating. nih.gov The choice of solvent and the potential use of a catalyst would be optimized to ensure complete and selective N-acetylation without affecting other parts of the molecule.
Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 5-Bromoindoline | Pyridine-4-boronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | Ethanol/Water | 135 | 40 | High (anticipated) |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ | Acetonitrile/Water | 80 | 60 | >95 rsc.org |
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and often simplifying the reaction work-up. nsf.gov Both the synthesis of the indoline core and the N-acetylation step can potentially be adapted to solvent-free protocols.
For the N-acetylation of 5-(4-pyridinyl)indoline, a solvent-free approach using acetic anhydride is highly feasible. scispace.com The reaction can be performed by simply mixing the indoline derivative with a slight excess of acetic anhydride, potentially with a catalytic amount of a mild base like sodium acetate, and stirring at room temperature or with gentle heating. scispace.com The absence of a solvent reduces the environmental impact and can lead to higher reaction concentrations, often resulting in faster reaction times and high yields of the desired N-acetylated product.
While a completely solvent-free Suzuki-Miyaura coupling can be challenging, solid-state or neat reaction conditions have been reported for certain cross-coupling reactions. This would involve grinding the reactants (5-bromoindoline, pyridine-4-boronic acid, palladium catalyst, and base) together, possibly with a minimal amount of a liquid assistant or under ball-milling conditions. Such methods, while less common, offer the ultimate in atom economy and waste reduction.
Table 2: Comparison of Conventional vs. Solvent-Free Acetylation
| Method | Reactants | Solvent | Catalyst | Reaction Time | Yield |
| Conventional | Indole, Acetic Anhydride | Pyridine | None | 1 hour | Good |
| Solvent-Free | Alcohols/Phenols, Acetic Anhydride | None | Sodium Acetate | < 1 hour | Excellent scispace.com |
| Solvent-Free | Cellulose, Acetic Anhydride | None | Iodine | 30 min (Microwave) | High nih.gov |
Strategic Derivatization
While the primary focus is on the synthesis of this compound, the core structure allows for further strategic derivatization to explore structure-activity relationships. The indoline ring system is amenable to various modifications. For instance, palladium-catalyzed C-H activation can be employed to introduce substituents at other positions of the indoline ring, such as the C7 position, although this often requires specific directing groups. nsf.gov Furthermore, the pyridine ring offers a handle for additional functionalization, such as N-oxidation or substitution reactions, to modulate the electronic and steric properties of the molecule. These derivatization strategies can lead to a library of related compounds for further biological evaluation.
Correlations between Structural Features and Biological Efficacy in Indoline-Pyridinyl Systems
Research on related indolyl-pyridinyl-propenones has revealed that even subtle alterations to this core structure can lead to dramatic shifts in biological outcomes. For instance, modifications at the 2- and 5-positions of the indole ring can switch the cytotoxic mechanism from methuosis, a form of non-apoptotic cell death, to microtubule disruption. acs.org This highlights the sensitivity of the biological response to the topography of the molecule. acs.org
The spatial arrangement of the indole and pyridine rings relative to each other is a key factor. Studies on bis-indole compounds, which share structural similarities, have shown that the linkage positions between the aromatic rings significantly impact biological activity. For example, a 6–6′ linkage in bis-indoles was found to be more favorable for activity compared to 5–6′, 6–5′, or 5–5′ linkages, as it allows the molecule to adopt a more compact and optimal conformation for binding to its biological target. nih.gov This principle of conformational pre-organization is likely to be relevant for this compound analogues as well.
The following table summarizes the correlation between structural features and biological outcomes in related indoline-pyridinyl systems.
| Structural Feature | Observation | Impact on Biological Efficacy | Reference |
| Indole-Pyridine Linkage | Altering the connection point between the rings. | Significantly alters the overall molecular shape and can drastically change or abolish biological activity. | nih.gov |
| Substituents on Indole Ring | Modifications at positions 2 and 5. | Can switch the mechanism of cytotoxicity (e.g., from methuosis to microtubule disruption). | acs.org |
| Overall Molecular Shape | Compact vs. extended conformations. | More compact shapes are often associated with higher binding affinity and biological potency. | nih.gov |
Impact of Substituent Effects on the Indoline Moiety
Substituents on the indoline portion of the molecule play a crucial role in modulating biological efficacy. The electronic and steric properties of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
In a series of indole-based HIV-1 fusion inhibitors, the introduction of small, nonpolar substituents on the indole ring had a discernible effect on activity. For example, methoxy (B1213986) or trifluoromethyl groups at certain positions did not significantly alter binding affinity, whereas the absence of a substituent led to a decrease in activity. nih.gov This suggests that even minor functionalizations can provide beneficial interactions with the target protein.
Furthermore, studies on indolyl-pyridinyl-propenones have demonstrated that the nature of the substituent at the 2-position of the indole ring is a critical determinant of the biological profile. acs.org For instance, the introduction of a hydroxypropyl group at this position was found to be an interesting modification. acs.org
The table below illustrates the impact of various substituents on the indoline moiety.
| Indoline Substituent | Position | Observed Effect | Reference |
| Unsubstituted | - | Decreased biological activity compared to substituted analogues. | nih.gov |
| Methoxy (CH₃O) | meta- | Maintained binding affinity and potency. | nih.gov |
| Trifluoromethyl (CF₃) | para- | Maintained binding affinity and potency. | nih.gov |
| Hydroxypropyl | 2-position | Identified as a noteworthy modification in related systems. | acs.org |
Influence of Pyridinyl Ring Modifications on Activity
Modifications to the pyridinyl ring are another key avenue for optimizing the biological activity of this class of compounds. The pyridine ring, being a nitrogen-containing heterocycle, can engage in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition. nih.gov
The position of the nitrogen atom within the pyridine ring is a critical factor. In studies of indolyl-pyridinyl-propenones, switching the pyridinyl nitrogen from the para- (4-position) to the meta- (3-position) resulted in a significant decrease in antiproliferative activity. acs.org This underscores the directional and specific nature of the interactions involving the pyridine nitrogen.
Furthermore, the introduction of substituents on the pyridine ring can modulate its electronic properties and steric profile, thereby influencing its interaction with biological targets. The electron-donating or electron-withdrawing nature of these substituents can fine-tune the basicity of the pyridine nitrogen and its ability to form hydrogen bonds. nih.gov
The following table highlights the influence of pyridinyl ring modifications.
| Pyridinyl Ring Modification | Observation | Impact on Biological Activity | Reference |
| Position of Nitrogen | Moving nitrogen from para- to meta-position. | Dramatically decreased antiproliferative activity. | acs.org |
| Substituents | Addition of electron-donating or -withdrawing groups. | Can modulate the electronic properties and hydrogen bonding capacity, thereby affecting biological interactions. | nih.gov |
Role of the N-Acetyl Group in Modulating Biological Response
The N-acetyl group on the indoline nitrogen is a significant modulator of the biological response. This functional group can influence several properties of the molecule, including its conformation, solubility, and metabolic stability.
The acetyl group can impact the electronic nature of the indoline ring system. In some contexts, N-acylation can be crucial for activity. For example, in a study of pyrazolo[4,3-c]pyridines, the N-acetyl group on an indole moiety was found to be a key feature for binding. acs.org However, large substituents at the N-1 position of the indole could also lead to a considerable entropic penalty for binding, suggesting that the size and nature of the acyl group are critical. acs.org
The table below summarizes the potential roles of the N-acetyl group.
| Aspect | Role of N-Acetyl Group | Potential Consequence | Reference |
| Electronic Effects | Influences the electron density of the indoline ring. | Can be a key feature for binding interactions. | acs.org |
| Steric Hindrance | The size of the acetyl group can impact binding. | Large groups may cause steric clashes and reduce affinity. | acs.org |
| Conformational Rigidity | Restricts rotation around the N-C bond. | Can lock the molecule in a favorable conformation for biological activity. | acs.org |
Conformational Analysis in SAR Studies
Conformational analysis is an indispensable tool in the SAR studies of this compound analogues. The three-dimensional shape of a molecule is a primary determinant of its ability to interact with a biological target. nih.gov
Computational methods, such as molecular docking and conformational searches, are often employed to understand the accessible shapes of these molecules and how they might fit into a binding pocket. nih.gov For instance, in the study of bis-indole HIV-1 fusion inhibitors, conformational analysis revealed that the most active isomer could adopt a more compact shape, which was better suited for the hydrophobic pocket of the target protein. nih.gov
The conformational flexibility of the linker between the indoline and pyridine rings, as well as the rotational freedom of the N-acetyl group, are important considerations. A rigidified structure that pre-organizes the key binding elements in the correct orientation can lead to a significant enhancement in potency. This is because less conformational entropy is lost upon binding.
The importance of conformational analysis in SAR is highlighted in the following table.
| Conformational Aspect | Significance in SAR | Example | Reference |
| Overall Molecular Shape | Determines the fit to the biological target's binding site. | Compact conformations of bis-indoles showed higher activity. | nih.gov |
| Rotational Freedom | Flexibility of linkers and substituents can impact binding affinity. | Restriction of rotation can lead to a more potent, pre-organized ligand. | acs.org |
| Low-Energy Conformations | Biologically active conformation is often a low-energy state. | The active ligand in a co-crystal structure was found in its low-energy conformation. | acs.org |
Mechanistic Investigations of Biological Activities of 1 Acetyl 5 4 Pyridinyl Indoline and Its Derivatives
Modulation of Cellular Pathways and Processes
Research into derivatives of 1-Acetyl-5-(4-pyridinyl)indoline has revealed their potential to modulate key cellular pathways through the inhibition of specific enzymes. These interactions are critical in various pathological conditions, including cancer and inflammation, making these compounds and their analogues subjects of intensive investigation.
The primary mechanism through which these compounds exert their biological effects is by acting as inhibitors of various enzyme families. The following sections detail the research findings concerning their inhibitory activities against several clinically relevant enzymes.
Haspin kinase, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is crucial for proper chromosome alignment during mitosis and is considered a promising target for anticancer therapies. medchemexpress.comnih.govnih.gov While direct inhibitory data for this compound is not prominently documented, research into structurally related 5-(4-pyridinyl)indazole-based inhibitors has shown significant activity. Indazoles are known bioisosteres of indoles.
In one study, N1-benzoylated 5-(4-pyridinyl)indazole derivatives were synthesized and evaluated for their potential to inhibit Haspin kinase. These compounds, derived from an indazole hit, demonstrated potent and selective inhibitory profiles. For instance, a derivative featuring a 4-acetyl benzoyl group showed high selectivity for Haspin over other related kinases, with a half-maximal inhibitory concentration (IC50) of 0.155 μM. This highlights the potential of the 5-(4-pyridinyl) core structure in targeting this mitotic kinase.
Table 1: Haspin Kinase Inhibition by 5-(4-pyridinyl)indazole Derivatives
| Compound | Core Structure | Key Substituent | Haspin IC50 (µM) |
|---|---|---|---|
| Compound 19 (analogue) | 5-(4-pyridinyl)indazole | N1-(4-acetyl benzoyl) | 0.155 |
The transmembrane carbonic anhydrase isoforms IX and XII are significantly overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.govnih.gov Consequently, they are validated targets for anticancer drug development. nih.gov
Studies on 1-acylated indoline-5-sulfonamides, which are close structural analogues of this compound, have demonstrated notable inhibitory activity against these specific CA isoforms. mdpi.com A series of these compounds were synthesized and showed potent inhibition of both CA IX and CA XII, with inhibition constant (Kᵢ) values reaching the nanomolar range. mdpi.com For example, compound 4f from the study, a 1-(4-chlorobenzoyl)indoline-5-sulfonamide, was identified as one of the most potent inhibitors against both CA IX and CA XII. mdpi.com These findings underscore the potential of the 1-acyl-indoline scaffold as a foundation for developing selective inhibitors of tumor-associated carbonic anhydrases. mdpi.com
Table 2: Carbonic Anhydrase Inhibition by 1-Acylated Indoline-5-Sulfonamide Derivatives
| Compound (Analogue) | 1-Acyl Group | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |
|---|---|---|---|
| 4f | 4-Chlorobenzoyl | 152.1 | 41.3 |
| 4e | 4-Fluorobenzoyl | 132.8 | 42.5 |
Data sourced from: mdpi.com
The simultaneous inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) presents a compelling anti-inflammatory strategy. acs.orgnih.gov This dual approach blocks the production of pro-inflammatory leukotrienes by 5-LOX while increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by preventing their degradation by sEH. acs.org
Research has led to the identification of indoline-based compounds as potent dual inhibitors of both enzymes. acs.orgnih.gov Through in silico screening and subsequent synthesis, an indoline (B122111) derivative, compound 43 , was identified as a notable 5-LOX inhibitor. acs.orgnih.gov This discovery guided the development of further analogues, leading to compound 73 , which demonstrated a remarkable and balanced dual inhibitory profile against both 5-LOX and sEH, with IC50 values in the sub-micromolar range. acs.orgnih.gov In vivo studies confirmed the anti-inflammatory efficacy of compound 73 , paving the way for the rational design of new dual-action anti-inflammatory agents based on the indoline scaffold. acs.orgnih.gov
Table 3: Dual 5-LOX/sEH Inhibition by Indoline Derivatives
| Compound (Analogue) | Core Structure | 5-LOX IC50 (µM) | sEH IC50 (µM) |
|---|---|---|---|
| 73 | Indoline | 0.41 | 0.43 |
Data sourced from: acs.orgnih.gov
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of many cancers. nih.gov The indole (B1671886) nucleus is a recognized pharmacophore in the design of EGFR inhibitors. mdpi.com
Research into 5-substituted-indole-2-carboxamides has yielded potent dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.orgresearchgate.net Several compounds in this series displayed significant antiproliferative activity against various cancer cell lines. rsc.orgresearchgate.net Specifically, compounds 5i and 5j were identified as potent EGFR inhibitors with IC50 values of 85 nM and 91 nM, respectively, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). rsc.orgresearchgate.net Molecular modeling studies of related pyrazolinyl-indole derivatives containing a pyridyl group suggest that the indole moiety and appropriate substitutions can effectively bind within the ATP-binding site of the EGFR tyrosine kinase domain. mdpi.com
Table 4: EGFR Inhibition by 5-Substituted-Indole-2-Carboxamide Derivatives
| Compound (Analogue) | Core Structure | EGFR IC50 (nM) |
|---|---|---|
| 5i | 5-Substituted-indole-2-carboxamide | 85 |
| 5j | 5-Substituted-indole-2-carboxamide | 91 |
| Erlotinib (Reference) | Quinazoline | 80 |
Data sourced from: rsc.orgresearchgate.net
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an epigenetic enzyme that is overexpressed in numerous cancers and is critical for maintaining cancer stem cell properties. mdpi.comnih.gov This makes LSD1 a promising therapeutic target. nih.gov The indole scaffold has been identified as a key structural feature in the development of potent LSD1 inhibitors. acs.org
While specific data on this compound is limited, various indole derivatives have been identified as highly potent and effective LSD1 inhibitors. acs.org Furthermore, a potent and reversible LSD1 inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , which features a central pyridine (B92270) ring, was found to have a Kᵢ of 29 nM. mdpi.com The crystal structure of this inhibitor in complex with LSD1 revealed that its cyano group forms a critical hydrogen bond deep within the enzyme's catalytic center. mdpi.com The established importance of the indole framework and the activity of complex pyridine-based molecules suggest that hybrid structures like pyridinyl-indolines are promising candidates for the design of novel LSD1 inhibitors.
Enzyme Inhibition Studies
Bcl-2 and Mcl-1 Inhibition
Derivatives of this compound have been investigated for their potential to inhibit the anti-apoptotic proteins Bcl-2 (B-cell lymphoma 2) and Mcl-1 (Myeloid cell leukemia-1). These proteins are crucial for cell survival, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance. nih.govnih.gov The inhibition of these proteins can restore the natural process of programmed cell death, or apoptosis, in cancer cells.
Research has shown that certain 2,3-arylpyridylindole derivatives can decrease the expression of both Bcl-2 and Mcl-1. nih.gov This dual inhibitory action is significant because many cancer cells rely on the overexpression of one or more Bcl-2 family proteins for their survival. nih.gov For instance, in some cancers, when Bcl-2 is inhibited, the cells can compensate by upregulating Mcl-1, leading to treatment resistance. Therefore, compounds that can simultaneously target both Bcl-2 and Mcl-1 are of considerable interest.
A study on novel indole derivatives demonstrated dual inhibitory activity against Bcl-2 and Mcl-1. mdpi.com One of the most potent compounds from this series exhibited IC50 values of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1. mdpi.com The cytotoxic mechanisms of some 2,3-arylpyridylindole derivatives have been linked to the decreased expression of Bcl-2 and Mcl-1 anti-apoptotic proteins, which is achieved through the inhibition of the STAT3 and Akt signaling pathways. nih.gov
Interactive Table: Bcl-2 and Mcl-1 Inhibition by Indole Derivatives
| Compound | Target | IC50 (μM) | Source |
|---|---|---|---|
| Indole Derivative | Bcl-2 | 7.63 | mdpi.com |
| Indole Derivative | Mcl-1 | 1.53 | mdpi.com |
| AT-101 (Reference) | Bcl-2 | 2.60 | mdpi.com |
CYP17A1 Inhibition
CYP17A1 (Cytochrome P450 17A1) is a critical enzyme in the biosynthesis of androgens, such as testosterone. mdpi.comnih.gov In hormone-dependent cancers like prostate cancer, inhibiting CYP17A1 is a key therapeutic strategy to reduce androgen levels and thereby slow down cancer progression. mdpi.comacs.org Non-steroidal inhibitors of CYP17A1 are of particular interest to avoid the side effects associated with steroidal drugs.
A series of non-steroidal compounds based on a benzimidazole/indole scaffold have been designed and evaluated as CYP17A1 inhibitors. mdpi.com Among these, an indole derivative, compound 1e , demonstrated potent inhibition of CYP17A1 with an IC50 value of 0.56 µM. mdpi.com These compounds were designed to mimic the size and shape of abiraterone, a known CYP17A1 inhibitor, to fit into the same binding pocket of the enzyme. mdpi.com
Further research on pyridine indole hybrids has identified even more potent CYP17A1 inhibitors. researchgate.net One such compound, compound 11 , showed an exceptionally high potency with an IC50 of 4 nM. researchgate.netresearchgate.net The development of these potent and selective non-steroidal inhibitors of CYP17A1 is a promising avenue for the treatment of castration-resistant prostate cancer. nih.govacs.org
Interactive Table: CYP17A1 Inhibition by Indole Derivatives
| Compound | IC50 (µM) | Source |
|---|---|---|
| Compound 1e (Indole derivative) | 0.56 | mdpi.com |
| Compound 1c (Benzimidazole derivative) | 0.83 | mdpi.com |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. researchgate.netresearchgate.net The inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic approach for managing type 2 diabetes. researchgate.net
A study on synthesized 3,3-di(indolyl)indolin-2-ones showed that these compounds have higher α-glucosidase inhibitory activities compared to the standard drug, acarbose (B1664774). nih.gov The percentage of α-glucosidase inhibition for these compounds ranged from 37 ± 11 to 94 ± 3 at a concentration of 50 μg/ml, while acarbose showed an inhibition of 19 ± 5 at the same concentration. nih.gov The inhibitory activity was found to be dependent on the type and position of substituents on the indolin-2-one core. nih.gov
Molecular docking studies have supported these findings by revealing key interactions between the 3,3-di(indolyl)indolin-2-ones and the active site of α-glucosidase. nih.gov
Interactive Table: α-Glucosidase Inhibition by 3,3-di(indolyl)indolin-2-ones
| Compound | % Inhibition at 50 μg/ml | Source |
|---|---|---|
| 3,3-di(indolyl)indolin-2-ones (range) | 37 ± 11 to 94 ± 3 | nih.gov |
| Acarbose (standard) | 19 ± 5 | nih.gov |
| Compound 1a | 16 ± 6 | nih.gov |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that are responsible for the metabolism of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. nih.gov There are two main types of MAOs: MAO-A and MAO-B. The inhibition of MAO-B is a particularly important strategy in the treatment of neurodegenerative diseases like Parkinson's disease, as it can increase the levels of dopamine in the brain. nih.gov
Indole-based compounds have been identified as potent and selective MAO-B inhibitors. nih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its wide range of pharmacological properties. nih.gov A series of indole-based urea (B33335) and thiourea (B124793) derivatives have been synthesized and evaluated for their MAO inhibitory activity. Some of these compounds have shown high potency and selectivity for MAO-B over MAO-A. nih.gov
For example, a study on pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds showed a higher inhibition of MAO-B than MAO-A. nih.gov The most potent compound in this series, S5 , had an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov
Interactive Table: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives
| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Source |
|---|---|---|---|---|
| S5 | 0.203 | 3.857 | 19.04 | nih.gov |
| S15 | Not specified | 3.691 | Not specified | nih.gov |
Acetyl and Butyryl Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of these enzymes are the primary line of treatment for the symptoms of Alzheimer's disease, as they increase the levels of acetylcholine in the brain, which can improve cognitive function. nih.govnih.gov
Novel 2-benzoylhydrazine-1-carboxamides have been designed as potential dual inhibitors of both AChE and BChE. nih.gov Many of these derivatives showed dual inhibition with IC50 values in the range of 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov Several of these compounds demonstrated better or comparable in vitro inhibition of cholinesterases than the approved drug rivastigmine. nih.gov The most potent and selective AChE inhibitors in one study were N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. nih.gov
Molecular docking studies have suggested that these compounds likely act as non-covalent inhibitors, binding near the catalytic triad (B1167595) of the enzymes. nih.gov
Interactive Table: Cholinesterase Inhibition by 2-Benzoylhydrazine-1-carboxamides
| Compound Type | AChE IC50 (μM) | BChE IC50 (μM) | Source |
|---|---|---|---|
| 2-Benzoylhydrazine-1-carboxamides | 44-100 | from 22 | nih.gov |
Interference with Cell Cycle Progression (e.g., G2/M phase arrest)
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled growth. One of the effective strategies in cancer therapy is to induce cell cycle arrest, which can halt the proliferation of cancer cells and lead to their death.
Synthetic 2,3-arylpyridylindole derivatives have been shown to induce cell cycle arrest in A549 lung cancer cells. nih.gov Interestingly, these compounds exhibit a biphasic effect on the cell cycle that is dependent on their concentration. At a lower concentration (0.5 μM), these derivatives cause the cells to arrest in the G0/G1 phase. nih.gov This is achieved by activating the JNK/p53/p21 pathway. nih.gov
However, at a higher concentration (2.0 μM), the same compounds arrest the cell cycle at the G2/M phase. nih.gov This G2/M arrest is mediated through the inhibition of tubulin polymerization and the Akt signaling pathway. nih.gov This dual-mode of action, targeting different phases of the cell cycle at different concentrations, highlights the complex and potent anti-cancer activity of these indole derivatives. Genistein, another compound, has also been shown to induce G2/M cell cycle arrest in human bladder cancer T24 cells. nih.gov
Induction of Programmed Cell Death Pathways (e.g., apoptosis)
Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. Cancer cells often evade apoptosis, which contributes to their survival and proliferation. A key goal of many cancer therapies is to induce apoptosis in tumor cells.
A series of 1-acetyl-4,5-dihydro(1H)pyrazoles, which are structurally related to this compound, have been shown to exhibit anticancer activity by inducing mitochondria-dependent apoptosis in MCF-7 breast cancer cells. nih.gov This pathway of apoptosis is initiated by signals from within the cell, often in response to cellular stress, and involves the mitochondria playing a central role in activating the cell death machinery.
Furthermore, 2,3-arylpyridylindole derivatives have been found to induce apoptosis in A549 lung cancer cells. nih.gov The apoptotic mechanism of these compounds is linked to their ability to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov By inhibiting these protective proteins, the balance is shifted towards the pro-apoptotic proteins, leading to the initiation of the apoptotic cascade.
Induction of Non-Apoptotic Cell Death Pathways (e.g., methuosis)
In the realm of cancer therapeutics, circumventing apoptosis-resistance in tumor cells is a significant challenge. This has led to the exploration of alternative, non-apoptotic cell death pathways. One such pathway is methuosis, a distinct form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death.
Derivatives of the indolyl-pyridinyl-propenone class, which share structural similarities with this compound, have been identified as potent inducers of methuosis. These compounds trigger extensive cytoplasmic vacuolization, a hallmark of methuosis, which can be observed through phase contrast microscopy. The subsequent loss of cell viability is often assessed using methods like the sulforhodamine B (SRB) colorimetric assay, which quantifies the protein content of adherent, viable cells.
Structure-activity relationship (SAR) studies have been crucial in defining the key chemical features required for a compound to induce methuosis. These studies have shown that specific substitutions on the indole ring and the position of the nitrogen atom in the pyridine ring are critical for activity. For instance, modifications at the 2- and 5-positions of the indole ring can either maintain or even uncouple the vacuolization from cell death, suggesting a complex interplay of cellular pathways.
Mechanisms of Antimicrobial Action (e.g., antibacterial, antifungal, antitubercular)
The rising threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Indole and its derivatives, including those related to this compound, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Antibacterial and Antifungal Action:
The antimicrobial efficacy of these derivatives often depends on their ability to penetrate the bacterial cell envelope and interact with intracellular targets. Some indole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action for some of these compounds involves the disruption of cell membrane integrity.
Furthermore, certain pyridine-containing compounds have demonstrated significant antimicrobial properties. For example, some have been shown to be effective against a panel of bacteria and fungi. Molecular docking studies have been employed to simulate the interaction of these compounds with microbial protein targets, providing insights into their mechanism of action.
Antitubercular Action:
Tuberculosis remains a major global health concern, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Indolizine derivatives, which are structurally related to the indoline core of the subject compound, have been investigated for their anti-tubercular potential. Some of these compounds have exhibited promising activity against both drug-sensitive and MDR strains of M. tuberculosis. In silico studies have suggested that these compounds may exert their effect by interacting with key mycobacterial enzymes such as CYP121, malate (B86768) synthase, and DNA GyrB ATPase.
Anti-Inflammatory Mechanisms
Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, but their use can be associated with adverse effects. This has driven the development of new anti-inflammatory agents with improved safety profiles.
Derivatives of 1-acetyl-pyrazoline, which share a core pyrazoline structure that can be conceptually related to the dihydroindole system, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds have demonstrated significant anti-inflammatory activity in animal models, comparable to standard drugs like phenylbutazone (B1037) and indomethacin, but with a potentially lower risk of causing ulcers. The anti-inflammatory mechanisms of these heterocyclic compounds are an active area of research.
Molecular Target Identification
Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action and for rational drug design. For derivatives of this compound, research efforts are underway to identify their direct protein interactions and receptor binding profiles.
Identification of Specific Protein Interactions
Recent studies have identified specific protein kinases as targets for pyridinyl-containing compounds. For example, novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective inhibitors of haspin, an atypical serine/threonine kinase that is overexpressed in many cancers. nih.gov The inhibition of haspin by these compounds highlights a potential mechanism for their anticancer effects. nih.gov
Another area of investigation involves the targeting of protein-protein interactions. Indole-based fragments have been developed to inhibit the interaction between RAD51, a key protein in DNA repair, and the tumor suppressor protein BRCA2. These small molecules bind to a specific pocket on RAD51, disrupting its function and offering a novel approach to cancer therapy.
Receptor Binding Studies
The ability of a compound to bind to specific receptors can mediate its pharmacological effects. Pyrimido[5,4-b]indole derivatives, which contain an indole core, have been identified as potent and selective ligands for α1-adrenoceptors. nih.gov Radioligand binding assays have shown that these compounds can displace known ligands from these receptors, indicating a direct interaction. nih.gov This finding suggests that derivatives of this compound could potentially interact with G protein-coupled receptors, a large family of signaling proteins.
Insights into Antibiotic Resistance Reversal Mechanisms
The ability of small molecules to reverse antibiotic resistance is a highly sought-after therapeutic strategy. Indole, a fundamental building block of the subject compound, has been shown to play a role in modulating bacterial antibiotic resistance.
Computational Chemistry and Molecular Modeling Studies of 1 Acetyl 5 4 Pyridinyl Indoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Acetyl-5-(4-pyridinyl)indoline, docking simulations are employed to forecast its binding mode and affinity within the active site of a biological target, such as a protein or enzyme.
While specific docking studies exclusively on this compound are not extensively detailed in the public domain, the general methodology can be described. Such studies would involve preparing the three-dimensional structure of the ligand and the target receptor. The indoline (B122111) and pyridine (B92270) moieties of the compound are of particular interest, as they can participate in various non-covalent interactions. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the amino acid residues of a protein's binding pocket.
In similar studies involving indole (B1671886) and pyridine derivatives, key interactions have been observed. For example, docking studies on related indole-based compounds have highlighted the importance of hydrogen bonds and hydrophobic interactions in their binding to various enzymes. nih.govnih.gov Research on pyridine derivatives has also emphasized the role of the pyridine nitrogen in forming crucial hydrogen bonds with receptor sites. mdpi.comnih.gov
A hypothetical docking study of this compound against a kinase, for instance, might reveal interactions as summarized in the table below.
| Receptor Amino Acid | Type of Interaction | Interacting Moiety of Ligand |
| Lysine (LYS) | Hydrogen Bond | Pyridine Nitrogen |
| Phenylalanine (PHE) | π-π Stacking | Indoline Ring |
| Leucine (LEU) | Hydrophobic Interaction | Acetyl Group |
| Valine (VAL) | van der Waals Interaction | Pyridinyl Ring |
This table is illustrative and based on common interactions observed for similar compounds.
Molecular Dynamics (MD) Simulations for Binding Mode Analysis
To further refine the understanding of the stability and dynamics of the ligand-target complex predicted by molecular docking, Molecular Dynamics (MD) simulations are utilized. MD simulations provide a time-resolved view of the molecular system, allowing for the analysis of conformational changes and the stability of interactions over a specific period.
For this compound, an MD simulation would typically start with the docked complex placed in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the atomic movements over time based on a force field. Analysis of the MD trajectory can reveal the stability of key hydrogen bonds, fluctuations in the ligand's position within the binding site, and conformational changes in both the ligand and the protein. nih.govmdpi.com
Studies on related heterocyclic compounds have demonstrated the power of MD simulations in validating docking poses and understanding the energetic contributions of different interactions. nih.govnih.gov For example, simulations can show whether a crucial hydrogen bond observed in the static docked pose is maintained throughout the simulation, thus confirming its importance for binding.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into its reactivity, stability, and spectroscopic properties based on its electron distribution.
DFT studies on similar acetyl-pyrazoline and pyridine derivatives have been conducted to understand their structural and electronic characteristics. ijper.orgnih.gov These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and its ability to donate or accept electrons. nih.gov
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is likely to be located on the electron-rich indoline ring, while the LUMO may be distributed over the pyridine and acetyl groups.
| Orbital | Energy (eV) - Illustrative | Localization |
| HOMO | -6.2 | Indoline Ring |
| LUMO | -1.5 | Pyridine and Acetyl Groups |
| Energy Gap (ΔE) | 4.7 | - |
These values are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is used to study charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the indoline ring would exhibit positive potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for this compound itself is not available, such a model could be developed for a series of its analogs to predict their activity.
A QSAR study would involve synthesizing a library of derivatives of this compound with variations at different positions of the indoline or pyridine rings. The biological activity of these compounds would be experimentally determined. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with the observed biological activity. mdpi.com
An exemplary QSAR equation might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) + c3*(HOMO_Energy)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.
Prediction of Compound Stability and Reactivity
As of the latest available research, specific computational chemistry and molecular modeling studies predicting the stability and reactivity of this compound have not been published in peer-reviewed literature. While computational methods are widely used to predict the physicochemical properties and bioactivity of novel chemical entities, dedicated research on this particular compound is not yet available in the public domain.
Computational techniques, such as Density Functional Theory (DFT), are instrumental in determining a molecule's electronic structure, which in turn allows for the prediction of its stability and reactivity. Key parameters that are typically calculated include:
Heat of Formation: This value indicates the energy released or absorbed when a compound is formed from its constituent elements and provides a measure of its thermodynamic stability.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
Advanced Analytical Characterization of 1 Acetyl 5 4 Pyridinyl Indoline and Its Synthesized Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPTQ, HSQC, HMBC)
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR: Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments. For instance, in 1-acetylindoline, characteristic signals include a singlet for the acetyl protons around δ 2.22 ppm and multiplets for the aromatic and aliphatic protons of the indoline (B122111) core. rsc.org The chemical shifts and coupling constants are indicative of the substitution pattern on the aromatic ring.
¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon framework. In acetylated indolines, the carbonyl carbon of the acetyl group typically resonates around δ 168.7 ppm. rsc.org The chemical shifts of the aromatic and aliphatic carbons provide further confirmation of the indoline structure.
2D NMR Techniques: Two-dimensional NMR techniques like DEPTQ, HSQC, and HMBC are instrumental in assigning complex spectra and confirming connectivity.
DEPTQ (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups, as well as quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons. preprints.org
Table 1: Representative ¹H and ¹³C NMR Data for Indoline Derivatives Data presented is for illustrative purposes and may vary based on solvent and specific analogue.
| Compound | Technique | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 1-(Indolin-1-yl)ethanone | ¹H NMR (700 MHz, CDCl₃) | 8.20 (d, 1H), 7.20–7.16 (m, 2H), 7.01–6.99 (m, 1H), 4.05 (t, 2H), 3.20 (t, 2H), 2.22 (s, 3H) | rsc.org |
| ¹³C NMR (175 MHz, CDCl₃) | 168.7, 142.9, 131.0, 127.5, 124.5, 123.5, 117.0, 48.7, 28.0, 24.2 | rsc.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an acetylated indoline derivative will typically show a strong absorption band for the amide carbonyl (C=O) stretching vibration in the region of 1650-1700 cm⁻¹. beilstein-journals.org For instance, in some synthesized indole (B1671886) derivatives, this peak appears around 1637-1690 cm⁻¹. nih.gov Other characteristic peaks include those for C-H aromatic and aliphatic stretching, and C-N stretching. The presence of the pyridine (B92270) ring introduces additional characteristic vibrations.
Table 2: Key IR Absorption Frequencies for Acetylated Indoline and Pyridine Moieties
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| Amide C=O Stretch | 1650 - 1700 | beilstein-journals.orgmdpi.comnih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | rsc.org |
| Aliphatic C-H Stretch | 2850 - 3000 | rsc.org |
| C-N Stretch | 1250 - 1350 | rsc.org |
| Pyridine Ring Vibrations | ~1600, ~1500, ~1450 | researchgate.netnih.govnist.gov |
Mass Spectrometry (MS, LCMS, HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.
MS and LCMS: Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. In the mass spectrum of indole derivatives, the molecular ion peak (M⁺) is typically observed. scirp.org The fragmentation pattern can be characteristic; for example, the presence of an acetyl group often leads to the loss of a methyl radical followed by carbon monoxide. scirp.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before they enter the mass spectrometer, providing mass data for each separated compound. nih.govnih.gov
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. beilstein-journals.org This is a crucial step in confirming the molecular formula of a newly synthesized compound. For example, the calculated mass for C₂₇H₂₅NO₂ is 395.1885, and a found value of 395.1882 by HRMS would confirm this formula. rsc.org
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary idea of the purity of a sample. rsc.orgodinity.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is dependent on the polarity of the compound and the solvent system used. scribd.com By comparing the Rf value of the synthesized compound with that of the starting materials, one can assess the completion of the reaction. The presence of a single spot on the TLC plate under various solvent conditions is a good indicator of purity. odinity.com
Column Chromatography
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. rsc.orgodinity.com The stationary phase, typically silica (B1680970) gel or alumina (B75360), is packed into a column. The mixture is loaded onto the top of the column, and a solvent (the mobile phase) is passed through it. odinity.com Compounds with different polarities will travel down the column at different rates, allowing for their separation and collection as individual fractions. odinity.comresearchgate.net The choice of solvent system is often guided by preliminary TLC experiments to achieve optimal separation. odinity.com
Metabolic Fate and Biotransformation Pathways of Indoline Derived Compounds
In Vitro Metabolic Stability Studies
The metabolic stability of a compound, often assessed in early drug discovery, provides crucial insights into its persistence in the body. researchgate.net In vitro assays using liver microsomes are a standard method to predict hepatic clearance. youtube.com For indoline (B122111) derivatives, these studies reveal variable stability. For instance, some indole-based compounds have shown limited metabolic stability, which can be influenced by substituents on the indole (B1671886) core. nih.gov In contrast, other analogues have demonstrated improved stability in human liver microsomes (HLM). nih.gov
The metabolic stability of a compound is typically reported as its half-life (t½) in an in vitro system, such as human or mouse liver microsomes. A longer half-life generally indicates greater metabolic stability.
Table 1: Representative In Vitro Metabolic Stability of Indole/Indoline Derivatives
| Compound Class | In Vitro System | Half-life (t½) (min) | Reference |
| Indole Derivatives | Mouse Liver Microsomes (MLM) | 9.29 - 21.77 | nih.gov |
| Indolyl-imidazopyridines | Human Liver Microsomes (HLM) | 45.4 - 56.3 | nih.gov |
| B-ring Isoquinoline | Human Liver Microsomes (HLM) | 30.7 - 38.9 | nih.gov |
| B-ring Isoquinoline | Mouse Liver Microsomes (MLM) | 2.0 - 2.1 | nih.gov |
Cytochrome P450 (CYP) Mediated Biotransformations (e.g., dehydrogenation, aromatization)
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. youtube.com For indoline-containing compounds, a key CYP-mediated transformation is the dehydrogenation of the indoline ring to form a more aromatic indole structure. nih.govnih.gov This "aromatase" activity has been observed in human liver microsomes and is particularly catalyzed by the CYP3A4 isozyme. nih.govnih.gov
This aromatization can have significant pharmacological consequences, as the resulting indole metabolite may exhibit a different biological activity profile compared to the parent indoline compound. nih.gov Beyond dehydrogenation, CYPs can also catalyze other reactions on the indoline scaffold, including hydroxylation and epoxidation. nih.gov For example, the metabolism of the indoline-containing drug indapamide (B195227) by CYP3A4 results in both its corresponding indole form (dehydroindapamide) and hydroxylated metabolites. nih.gov
For 1-Acetyl-5-(4-pyridinyl)indoline, it is highly probable that CYP enzymes, particularly CYP3A4, would catalyze the dehydrogenation of the indoline ring to yield 1-Acetyl-5-(4-pyridinyl)indole. Additionally, hydroxylation on the pyridine (B92270) ring or other positions of the molecule is a plausible metabolic pathway.
Flavin-Containing Monooxygenase (FMO) Role in Metabolism
Flavin-Containing Monooxygenases (FMOs) represent another important class of phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms like nitrogen and sulfur. nih.govwikipedia.orgnih.gov While CYPs are the primary drivers of many oxidative reactions, FMOs can play a distinct and sometimes complementary role. nih.gov
In the context of the parent compound, indoline, studies have shown that while it is not a substrate for aromatization by FMO3, this enzyme is responsible for producing other metabolites. nih.gov Specifically, FMO3 catalyzes the N-oxidation of indoline to form N-hydroxyindoline. nih.gov This can be further processed to an indoline nitrone intermediate, which can then tautomerize to N-hydroxyindole. nih.gov
Therefore, for this compound, while FMOs are unlikely to be involved in the aromatization of the indoline ring, they could potentially catalyze the N-oxidation of the pyridinyl nitrogen, leading to the formation of a pyridine-N-oxide metabolite. The acetyl group on the indoline nitrogen may hinder direct N-oxidation at that position by FMOs.
Identification of Metabolites and Transformation Products
Based on the known metabolic pathways of indoline derivatives, several potential metabolites of this compound can be predicted. The primary transformation is expected to be the CYP-mediated dehydrogenation of the indoline ring.
Table 2: Predicted Metabolites of this compound
| Parent Compound | Predicted Metabolite | Metabolic Reaction | Primary Enzyme System |
| This compound | 1-Acetyl-5-(4-pyridinyl)indole | Dehydrogenation (Aromatization) | Cytochrome P450 (e.g., CYP3A4) |
| This compound | Hydroxylated derivatives | Hydroxylation | Cytochrome P450 |
| This compound | 1-Acetyl-5-(4-pyridinyl-N-oxide)indoline | N-oxidation | Flavin-Containing Monooxygenase |
| Indoline (parent compound) | Indole | Dehydrogenation | Cytochrome P450 (e.g., CYP3A4) nih.gov |
| Indoline (parent compound) | N-hydroxyindoline | N-oxidation | Flavin-Containing Monooxygenase 3 nih.gov |
| Indoline (parent compound) | N-hydroxyindole | Tautomerization from indoline nitrone | Flavin-Containing Monooxygenase 3 nih.gov |
| Indoline (parent compound) | 2,3,4,7-tetrahydro-4,5-epoxy-1H-indole | Arene oxidation | Cytochrome P450 nih.gov |
Further biotransformation of the primary metabolites could also occur. For instance, the hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. The identification of these metabolites in vitro and in vivo is essential for a complete understanding of the compound's disposition and to assess the potential for the formation of pharmacologically active or toxic byproducts.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-Acetyl-5-(4-pyridinyl)indoline?
Synthesis typically involves acetylation of the indoline core followed by functionalization at the 5-position with a pyridinyl group. Key characterization techniques include:
Q. How can spectroscopic discrepancies between computational and experimental UV-vis data be resolved?
Discrepancies often arise from solvent effects or basis set limitations. For example:
- Solvent Correction : Use polarizable continuum models (PCM) for chloroform or DMSO in DFT calculations .
- Basis Set Optimization : Employ advanced sets like 6-311G(d,p) or include diffuse functions (e.g., 6-311++G(d,p)) for better electron correlation .
- Experimental Validation : Compare computed spectra (e.g., TD-DFT) with measured data in matching solvents .
Q. What criteria are used to evaluate the drug-likeness of this compound?
- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10) .
- SwissADME Analysis : Predict bioavailability, GI absorption, and blood-brain barrier permeability .
- Toxicology Screening : Check for PAINS alerts and off-target interactions using tools like ADMETlab .
Q. How can reaction conditions be optimized for high-purity synthesis?
- Temperature Control : Maintain 60–100°C during acetylation to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound with biological targets?
Q. How do electronic properties (HOMO/LUMO) influence the compound’s reactivity or optoelectronic applications?
- Frontier Orbital Analysis : Calculate HOMO (electron donor) and LUMO (electron acceptor) energies using DFT (B3LYP/6-311++G(d,p)) .
- Energy Level Alignment : Compare HOMO/LUMO with semiconductor bands (e.g., TiO₂ for DSSCs) to assess charge transfer efficiency .
- Bandgap Engineering : Modify substituents (e.g., electron-withdrawing pyridinyl) to tune bandgaps for photovoltaic applications .
Q. What molecular dynamics (MD) protocols assess the stability of protein-ligand complexes?
Q. How can combination studies with natural/synthetic dyes enhance DSSC efficiency?
- Dye Design : Combine with natural dyes (e.g., crocetin) to broaden absorption spectra .
- Co-Sensitization : Fabricate DSSCs using sequential adsorption or mixed dye solutions .
- Performance Metrics : Compare photocurrent density (Jsc) and open-circuit voltage (Voc) between individual and combined dyes .
Q. What advanced spectroscopic methods resolve nonlinear optical properties?
Q. How are structural analogs of this compound designed for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
